3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound “3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, a triazolopyrimidine ring, a piperazine ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like nucleophilic substitution, ring-opening, and ring-closure reactions .Scientific Research Applications
Synthesis and Biological Activities
The compound, along with its derivatives, has been synthesized and evaluated for various biological activities. These synthesized derivatives have shown significant cytotoxicity against several tumor cell lines and exhibited potent antitumor activity in vitro and in vivo without causing undesirable effects in mice (Naito et al., 2005).
Furthermore, the derivatives of this compound have been synthesized and tested for their antimicrobial activities. The compounds have displayed good or moderate activities against various bacterial strains except for Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Additionally, certain derivatives have been designed and synthesized with the aim of targeting and inhibiting specific biological pathways or enzymes. For instance, triazolopyrimidine-quinoline and cyanopyridine-quinoline hybrids were synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs), displaying nanomolar activity towards the enzyme and identifying promising compounds with multitargeted profiles for Alzheimer's disease therapies (Kumar et al., 2016).
Anticancer and Antimicrobial Properties
Several studies focus on the anticancer and antimicrobial properties of the compound's derivatives. Some have reported moderate effects against fungi, bacteria species, and even tumor cells. The bioassays conducted revealed that these compounds have a range of biological impacts, with some showing moderate to high anticancer activity when compared with standard drugs (Abdelhamid et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may exert its effects by inhibiting key enzymes in cellular processes.
Biochemical Pathways
Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways associated with these enzymes, leading to downstream effects on cellular functions.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that similar studies could be performed on this compound to determine its ADME properties and their impact on bioavailability.
Result of Action
Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may alter cellular functions by inhibiting key enzymes, potentially leading to various therapeutic effects.
Biochemical Analysis
Biochemical Properties
Based on the known properties of similar triazolopyrimidines, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFPOUHRGQKASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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